

SMILES notation for 3-hydroxybenzeneboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-hydroxyphenyl)boronic Acid

Cat. No.: B1301963

[Get Quote](#)

An In-Depth Technical Guide to 3-Hydroxybenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-hydroxybenzeneboronic acid, a versatile building block in organic synthesis and a key intermediate in the development of therapeutic agents. This document outlines its chemical properties, provides detailed experimental protocols for its use, and explores its relevance in targeting biological signaling pathways.

Chemical Identity and Properties

3-Hydroxybenzeneboronic acid, also known as m-hydroxy-phenylboronic acid, is an organoboron compound with the chemical formula $C_6H_7BO_3$. Its structure features a benzene ring substituted with both a hydroxyl (-OH) group and a boronic acid [-B(OH)₂] group at the meta position.

SMILES Notation: OB(c1ccccc(O)c1)O[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 3-hydroxybenzeneboronic acid is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BO ₃	--INVALID-LINK--
Molecular Weight	137.93 g/mol	[2]
Appearance	White to off-white crystalline powder	
Melting Point	210-213 °C (decomposes)	
SMILES	OB(c1cccc(O)c1)O	[1]
InChI	1S/C6H7BO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8-10H	
InChI Key	WFWQWTPAPNEOFE-UHFFFAOYSA-N	
CAS Number	87199-18-6	
PubChem CID	2734359	[2]
Topological Polar Surface Area	60.69 Å ²	--INVALID-LINK--
Hydrogen Bond Donors	3	--INVALID-LINK--
Hydrogen Bond Acceptors	3	--INVALID-LINK--
Rotatable Bond Count	1	--INVALID-LINK--

Synthesis of 3-Hydroxybenzeneboronic Acid

A common laboratory-scale synthesis of 3-hydroxybenzeneboronic acid involves the protection of the hydroxyl group of 3-bromophenol, followed by a Grignard reaction or metal-halogen exchange and subsequent reaction with a borate ester, and finally deprotection.

Experimental Protocol: Synthesis from 3-Bromophenol

This protocol is a representative method for the synthesis of 3-hydroxybenzeneboronic acid.

Materials:

- 3-Bromophenol
- Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Protection of the Hydroxyl Group:
 - Dissolve 3-bromophenol in anhydrous THF.
 - Add a suitable base (e.g., triethylamine or imidazole).
 - Add the protecting group reagent (e.g., TBDMSCl) dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Work up the reaction by adding water and extracting with ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the protected 3-bromophenol by column chromatography.

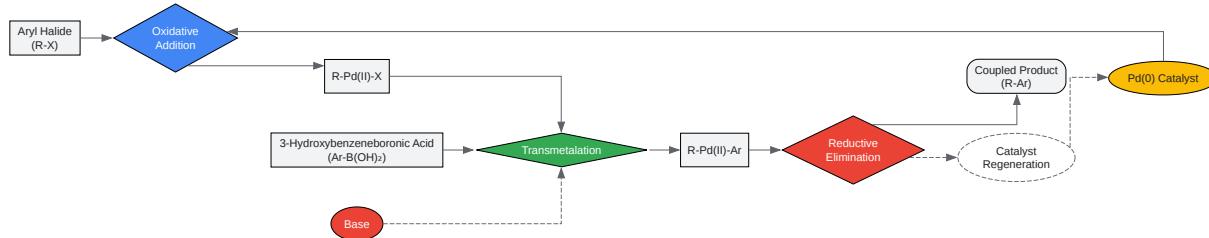
- Formation of the Grignard Reagent and Borylation:
 - Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
 - Add a solution of the protected 3-bromophenol in anhydrous THF to the magnesium turnings.
 - Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.
 - Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.
 - Add triisopropyl borate dropwise to the Grignard reagent.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
- Hydrolysis and Deprotection:
 - Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
 - Stir the mixture vigorously for several hours to effect both hydrolysis of the borate ester and deprotection of the hydroxyl group.
 - Extract the aqueous layer with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude 3-hydroxybenzeneboronic acid by recrystallization or silica gel column chromatography to yield the final product.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

3-Hydroxybenzeneboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and substituted aromatic compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Hydroxybenzeneboronic Acid with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.


Materials:

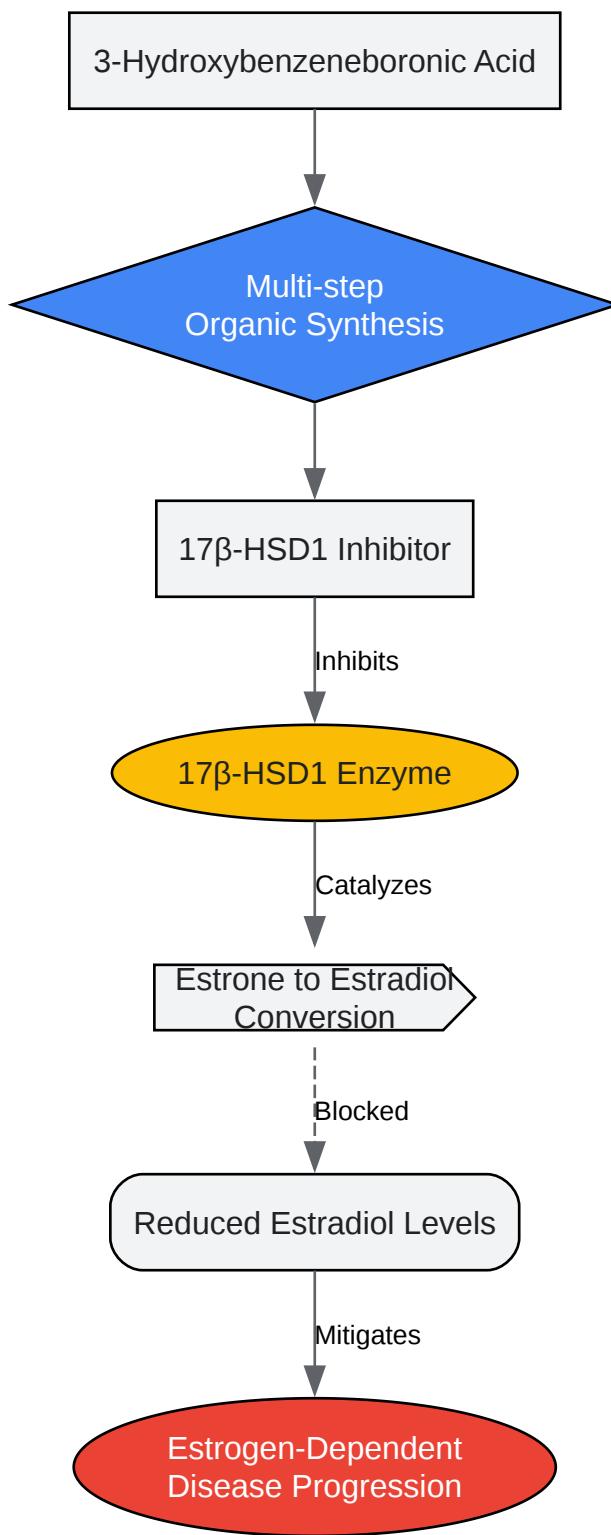
- 3-Hydroxybenzeneboronic acid
- Aryl halide (e.g., 4-bromoanisole)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
- Inert atmosphere (argon or nitrogen)

Procedure:

- To a reaction vessel, add 3-hydroxybenzeneboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Add the palladium catalyst (typically 1-5 mol%).
- Add the degassed solvent to the reaction vessel.
- Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

- Cool the reaction mixture to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

[Click to download full resolution via product page](#)

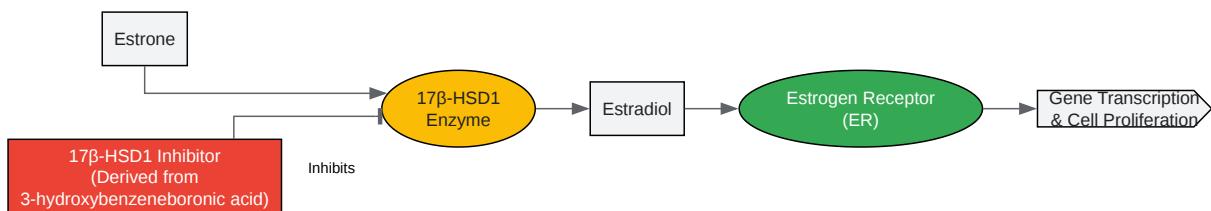

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

3-Hydroxybenzeneboronic acid serves as a crucial intermediate in the synthesis of various biologically active molecules. A notable application is in the development of inhibitors for enzymes implicated in disease pathways.

Synthesis of 17 β -Hydroxysteroid Dehydrogenase Type 1 (17 β -HSD1) Inhibitors

3-Hydroxybenzeneboronic acid is a precursor in the synthesis of potent and selective inhibitors of 17 β -hydroxysteroid dehydrogenase type 1 (17 β -HSD1).^[3] This enzyme is involved in the biosynthesis of the potent estrogen, estradiol, from the less active estrone. The inhibition of 17 β -HSD1 is a therapeutic strategy for estrogen-dependent diseases such as breast cancer and endometriosis.



[Click to download full resolution via product page](#)

Caption: Synthesis of a 17 β -HSD1 inhibitor from 3-hydroxybenzeneboronic acid and its therapeutic effect.

17 β -HSD1 Signaling Pathway and Inhibition

The 17 β -HSD1 enzyme plays a critical role in the local production of estradiol in target tissues. By catalyzing the conversion of estrone to estradiol, it increases the concentration of this potent estrogen, which can then bind to estrogen receptors and promote cell proliferation in hormone-sensitive cancers. Inhibitors synthesized from precursors like 3-hydroxybenzeneboronic acid block this enzymatic conversion, thereby reducing the levels of estradiol and mitigating its proliferative effects.

[Click to download full resolution via product page](#)

Caption: The 17 β -HSD1 signaling pathway and its inhibition.

Conclusion

3-Hydroxybenzeneboronic acid is a valuable and versatile chemical compound with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. Furthermore, its role as a key intermediate in the synthesis of enzyme inhibitors, such as those targeting 17 β -HSD1, highlights its importance in the development of novel therapeutics for the treatment of estrogen-dependent diseases. This guide provides a foundational understanding for researchers and professionals working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ヒドロキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (3-hydroxyphenyl)boronic Acid | C6H7BO3 | CID 2734359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SMILES notation for 3-hydroxybenzeneboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301963#smiles-notation-for-3-hydroxybenzeneboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com